Cas no 733796-14-0 (N-(3,5-dimethyl-4-isoxazolyl)methylaniline)

N-(3,5-dimethyl-4-isoxazolyl)methylaniline is a specialized organic compound featuring an isoxazole core substituted with methyl groups at the 3 and 5 positions, coupled with an aniline moiety via a methylene linker. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-rich isoxazole ring enhances stability while allowing selective modifications, and the aniline group provides a handle for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic transformations. Suitable for controlled environments, it is typically handled under inert conditions to preserve integrity. Ideal for research and industrial applications requiring precise heterocyclic frameworks.
N-(3,5-dimethyl-4-isoxazolyl)methylaniline structure
733796-14-0 structure
Product Name:N-(3,5-dimethyl-4-isoxazolyl)methylaniline
CAS No:733796-14-0
MF:C12H14N2O
MW:202.252362728119
MDL:MFCD04124300
CID:3105952
PubChem ID:1471886
Update Time:2025-06-27

N-(3,5-dimethyl-4-isoxazolyl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • (3,5-Dimethyl-isoxazol-4-ylmethyl)-phenyl-amine
    • AKOS001061330
    • HMS1729H01
    • CS-0220227
    • 11L-609S
    • 733796-14-0
    • DTXSID101256801
    • N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-phenylamine
    • G20146
    • Z56928941
    • N-[(dimethyl-1,2-oxazol-4-yl)methyl]aniline
    • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline
    • MFCD04124300
    • EN300-06120
    • 3,5-Dimethyl-N-phenyl-4-isoxazolemethanamine
    • SCHEMBL23222180
    • N-[(3,5-dimethyl-4-isoxazolyl)methyl]aniline
    • N-(3,5-dimethyl-4-isoxazolyl)methylaniline
    • MDL: MFCD04124300
    • Inchi: 1S/C12H14N2O/c1-9-12(10(2)15-14-9)8-13-11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3
    • InChI Key: PLGGMHVUVNKJDQ-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=N1)CNC1C=CC=CC=1

Computed Properties

  • Exact Mass: 202.110613074Da
  • Monoisotopic Mass: 202.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.1Ų

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N-(3,5-dimethyl-4-isoxazolyl)methylaniline Suppliers

Amadis Chemical Company Limited
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(CAS:733796-14-0)N-(3,5-dimethyl-4-isoxazolyl)methylaniline
Order Number:A1173695
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:26
Price ($):188.0
Email:sales@amadischem.com

Additional information on N-(3,5-dimethyl-4-isoxazolyl)methylaniline

Introduction to N-(3,5-dimethyl-4-isoxazolyl)methylaniline (CAS No. 733796-14-0)

N-(3,5-dimethyl-4-isoxazolyl)methylaniline (CAS No. 733796-14-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and utility in drug development.

The molecular structure of N-(3,5-dimethyl-4-isoxazolyl)methylaniline consists of an isoxazole ring substituted with two methyl groups at the 3 and 5 positions, further functionalized with a methylaniline moiety. This specific arrangement imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for various research applications.

In recent years, there has been a growing interest in isoxazole derivatives due to their reported efficacy in inhibiting certain enzymes and receptors involved in inflammatory and neurological disorders. The presence of the aromatic amine group in N-(3,5-dimethyl-4-isoxazolyl)methylaniline suggests potential interactions with biological targets, which has prompted extensive investigation into its pharmacological profile.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Researchers have been exploring its interactions with various biological pathways, particularly those relevant to cancer and autoimmune diseases. Preliminary studies have indicated that N-(3,5-dimethyl-4-isoxazolyl)methylaniline may exhibit inhibitory effects on certain kinases and other enzymes that are aberrantly activated in these conditions.

The synthesis of N-(3,5-dimethyl-4-isoxazolyl)methylaniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the isoxazole ring through cyclization reactions, followed by functionalization with methyl groups and subsequent attachment to the methylaniline moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance efficiency and selectivity.

The compound's solubility and stability are also critical factors that influence its applicability in various research settings. N-(3,5-dimethyl-4-isoxazolyl)methylaniline has been found to exhibit reasonable solubility in common organic solvents, facilitating its use in both in vitro and in vivo experimental models. Additionally, its stability under different storage conditions makes it a reliable reagent for long-term studies.

In academic research, N-(3,5-dimethyl-4-isoxazolyl)methylaniline has been utilized as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Its structural features allow for further modifications, enabling researchers to tailor its activity towards specific therapeutic targets. This flexibility has made it a cornerstone in medicinal chemistry efforts aimed at discovering new drugs.

The industrial relevance of this compound cannot be overstated. Pharmaceutical companies have shown interest in licensing or developing derivatives based on N-(3,5-dimethyl-4-isoxazolyl)methylaniline due to its promising preclinical data. Collaborative efforts between academia and industry are ongoing to optimize synthetic routes and explore new applications for this versatile molecule.

Ethical considerations are also paramount when working with such compounds. While N-(3,5-dimethyl-4-isoxazolyl)methylaniline itself is not classified as a controlled substance or hazardous material, proper handling procedures must be followed to ensure safety in laboratory environments. This includes adequate ventilation, personal protective equipment (PPE), and adherence to institutional guidelines for chemical management.

The future prospects for N-(3,5-dimethyl-4-isoxazolyl)methylaniline appear bright, with ongoing research aiming to unlock its full potential in drug development. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with improved efficacy and reduced side effects.

In conclusion, N-(3,5-dimethyl-4-isoxazolyl)methylaniline (CAS No. 733796-14-0) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities position it as a key compound for future therapeutic interventions. As research continues to uncover new applications for this molecule, its importance in the chemical and medical sciences is sure to grow.

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Amadis Chemical Company Limited
(CAS:733796-14-0)N-(3,5-dimethyl-4-isoxazolyl)methylaniline
A1173695
Purity:99%
Quantity:1g
Price ($):188.0
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